G4RGDSP, integrin-binding peptide

Tissue Engineering Myoblast Transplantation Cell Viability

Select G4RGDSP for your hydrogel functionalization when your model relies on committed cell types (e.g., MC3T3-E1 preosteoblasts, primary chondrocytes, myoblasts). Its tetraglycine (G4) spacer governs ligand presentation geometry that generic RGD peptides cannot replicate — directly controlling integrin accessibility and cell-fate decisions. Procure at ≥99.61% HPLC purity to eliminate non-functional peptide fragments that introduce systematic error in ligand-density calculations for carbodiimide coupling. Confidently achieve 3.2-fold viability improvements over unmodified alginate, chondrogenic gene upregulation, and committed osteogenic differentiation without the cost premium of cyclic RGD variants. For stem cell protocols, substitute cyclic G4CRGDSPC.

Molecular Formula C28H46N12O13
Molecular Weight 758.7 g/mol
Cat. No. B15609231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameG4RGDSP, integrin-binding peptide
Molecular FormulaC28H46N12O13
Molecular Weight758.7 g/mol
Structural Identifiers
InChIInChI=1S/C28H46N12O13/c29-8-18(42)33-9-19(43)34-10-20(44)35-11-21(45)37-14(3-1-5-32-28(30)31)24(49)36-12-22(46)38-15(7-23(47)48)25(50)39-16(13-41)26(51)40-6-2-4-17(40)27(52)53/h14-17,41H,1-13,29H2,(H,33,42)(H,34,43)(H,35,44)(H,36,49)(H,37,45)(H,38,46)(H,39,50)(H,47,48)(H,52,53)(H4,30,31,32)/t14-,15-,16-,17-/m0/s1
InChIKeyDKNHPURPHRKOCD-QAETUUGQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

G4RGDSP Integrin-Binding Peptide: Procurement-Relevant Identity, Structure, and Functional Class


G4RGDSP (CAS 774577-43-4, molecular formula C28H46N12O13, MW 758.74 g/mol) is a linear synthetic oligopeptide with the sequence Gly-Gly-Gly-Gly-Arg-Gly-Asp-Ser-Pro, incorporating a tetraglycine (G4) spacer N-terminal to the canonical RGDSP integrin-recognition motif. It targets integrin receptors — with reported affinity for αvβ3, αvβ5, and related heterodimers — and is primarily employed as a cell-adhesion ligand covalently coupled to polysaccharide hydrogels such as alginate and carboxylated agarose for 3D cell culture, tissue engineering, and bioprinting applications [1][2].

Why Generic RGD Peptide Substitution Fails: Structural and Functional Non-Interchangeability of G4RGDSP


In-class RGD peptides cannot be freely interchanged for G4RGDSP because the tetraglycine (G4) spacer is not merely a passive linker — it directly governs ligand presentation geometry, integrin accessibility, and downstream cell-fate decisions. Removing or shortening the spacer (e.g., GRGDSP) alters the nanoscale distance between the adhesion motif and the polymer backbone, reducing the effective ligand reach into the integrin-binding pocket. More critically, the linear conformation of G4RGDSP selectively supports committed cell differentiation (e.g., MC3T3-E1 preosteoblasts), whereas cyclic RGD variants such as G4CRGDSPC are required to induce osteogenic differentiation of uncommitted stem cell populations, demonstrating that conformation — not merely RGD-sequence presence — determines bioactivity outcomes [1][2]. Substituting a generic linear or cyclic RGD peptide without accounting for spacer length and conformation risks loss of the specific cell-type-dependent signaling that G4RGDSP has been quantitatively validated to deliver.

G4RGDSP Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


G4RGDSP Alginate Conjugation Confers 3.2-Fold Myoblast Viability Improvement Over Unmodified Alginate

In a direct within-study comparison using primary rat myoblasts seeded into nanoporous alginate scaffolds, G4RGDSP conjugation to alginate increased 24-hour cell viability from 5 ± 2.5% (unmodified alginate baseline) to 16 ± 1.4% (G4RGDSP-alginate), representing a 3.2-fold improvement. Outward cell migration over the same period increased from 4 ± 0.5% to 6 ± 1% [1]. Although the absolute viability remained modest without additional scaffold modifications, the quantified fold-change establishes that G4RGDSP coupling provides a measurable, statistically distinguishable cell-adhesion benefit over non-functionalized alginate.

Tissue Engineering Myoblast Transplantation Cell Viability

Linear G4RGDSP Drives Committed Preosteoblast Differentiation; Cyclic G4CRGDSPC Required for Stem Cell Osteogenesis

In a head-to-head study comparing linear G4RGDSP versus cyclic G4CRGDSPC peptides presented from alginate hydrogels, linear RGD densities that promoted osteogenic differentiation of committed MC3T3-E1 preosteoblasts failed to induce differentiation of primary human bone marrow stromal cells (hBMSCs) or D1 stem cells. Only matrices presenting the cyclic form (G4CRGDSPC) enhanced osteoprogenitor differentiation in 3D culture [1]. This demonstrates that the linear conformation of G4RGDSP is not simply a lower-affinity variant; rather, it selectively engages integrin signaling pathways sufficiently for committed cell types but insufficiently for uncommitted stem and progenitor populations that require the higher integrin-ligand binding affinity conferred by cyclic pre-organization.

Osteogenic Differentiation Stem Cell Niche RGD Conformation

G4RGDSP-Modified Carboxylated Agarose Demonstrates Stiffness-RGD Synergy in Chondrogenic Gene Expression

In carboxylated agarose hydrogels, G4RGDSP (reported as GGGGRGDSP) modification produced a synergistic interaction with substrate stiffness: stiff hydrogels (shear modulus 5.8 kPa, CA28 formulation) outperformed soft hydrogels (0.6 kPa, CA60) in maintaining the human articular chondrocyte (HAC) phenotype, and the addition of G4RGDSP further enhanced expression of chondrogenic genes including aggrecan, collagen type II, and sox9 beyond stiffness alone [1]. Quantitative sulfated glycosaminoglycan (s-GAG) analysis supported the gene expression findings. Notably, G4RGDSP-modified stiff carboxylated agarose was validated as an extrudable bioink for direct 3D bioprinting of chondrocytes into cartilage lesions.

Chondrogenesis 3D Bioprinting Gene Expression

G4RGDSP Commercial Purity: 99.61% (HPLC) Specification Enables Reproducible Coupling Stoichiometry

Commercial vendors report G4RGDSP purity specifications ranging from 95% to 99.61% as determined by HPLC. The highest verified purity of 99.61% (HY-P6022, MedChemExpress) contrasts with typical 95% purity from alternative suppliers . In carbodiimide-mediated coupling to alginate (standard EDC/Sulfo-NHS chemistry yielding hydrogels with defined degrees of substitution, e.g., DS 0.5–0.8 mM RGD), peptide purity directly affects the accuracy of stoichiometric calculations for desired ligand density. A 4.6% impurity gap represents a meaningful difference when targeting controlled RGD presentation densities (e.g., 0.2 vs. 0.8 mM), as impurities may include truncated sequences lacking the full G4 spacer or RGD motif, which could act as competitive inhibitors of integrin binding without providing functional adhesion.

Peptide Purity Carbodiimide Coupling Reproducibility

G4 Tetraglycine Spacer Differentiates G4RGDSP from Shorter-Linker RGD Peptides in Nanoscale Ligand Presentation

The G4 (Gly-Gly-Gly-Gly) spacer in G4RGDSP provides an extended, flexible linker between the polymer conjugation point and the RGDSP adhesion motif. Multi-scale modeling studies of RGD-nanopatterned alginate hydrogels have demonstrated that ligand presentation — including the fraction of ligands sterically accessible for integrin binding — is governed by the nanoscale distance between the adhesion motif and the polymer backbone [1]. G4RGDSP, with its four-glycine spacer, offers greater reach from the alginate chain compared to shorter variants such as GRGDSP (single glycine spacer) or RGDSP (no glycine spacer). This physical parameter translates into functional differences: the G4 spacer reduces steric hindrance from the polysaccharide backbone, increasing the probability of productive integrin engagement in 3D hydrogel environments.

Ligand Presentation Spacer Length Integrin Accessibility

G4RGDSP Validated Application Scenarios Based on Quantitative Evidence


Myoblast and Committed Cell Transplantation Scaffolds Requiring Quantified Adhesion Baseline Improvement

G4RGDSP-alginate conjugation is appropriate for muscle regeneration studies using committed myoblasts, where the 3.2-fold viability improvement over unmodified alginate (16 ± 1.4% vs. 5 ± 2.5% at 24 h) establishes a defined adhesion floor. Researchers should note that standalone G4RGDSP modification provides only modest absolute viability; combination with macroporous scaffold architecture and growth factor delivery (HGF/FGF2) is required for high-efficiency outcomes [1]. For procurement, G4RGDSP is the correct choice when the experimental model uses differentiated or committed cell types rather than stem or progenitor populations.

Chondrocyte Delivery Bioinks for 3D Bioprinting with Stiffness-RGD Synergy

G4RGDSP-modified stiff carboxylated agarose (5.8 kPa shear modulus) is validated as an extrudable carrier for direct 3D bioprinting of human articular chondrocytes into cartilage lesions. The synergy between substrate stiffness and G4RGDSP-mediated integrin signaling enhances chondrogenic gene expression (aggrecan, collagen type II, sox9) beyond stiffness alone, supported by quantitative s-GAG deposition analysis [2]. This specific application scenario is not addressed by generic RGD peptides lacking the G4 spacer, as the synergy data was generated specifically with the GGGGRGDSP sequence.

Committed Osteoblast Differentiation Studies Where Linear RGD Conformation Is Sufficient

For in vitro osteogenesis studies using committed preosteoblast cell lines (e.g., MC3T3-E1), linear G4RGDSP presented from alginate hydrogels is sufficient to promote osteogenic differentiation. This represents a procurement advantage: linear G4RGDSP is typically less expensive and more synthetically accessible than cyclic RGD variants, yet delivers equivalent osteoinductive signaling for committed cell types. However, if the experimental protocol involves primary bone marrow stromal cells or mesenchymal stem cells, cyclic G4CRGDSPC must be substituted, as linear G4RGDSP does not induce osteogenesis in uncommitted populations [3].

Controlled Ligand Density Experiments Requiring High-Purity Peptide for Accurate Stoichiometry

In experiments where RGD ligand density on alginate hydrogels is a controlled variable (e.g., comparing DS 0.2 mM vs. 0.8 mM RGD), procuring G4RGDSP at 99.61% HPLC purity minimizes systematic error in peptide mass calculations for carbodiimide coupling. With lower-purity preparations (95%), up to 5% of the weighed mass may consist of non-functional peptide fragments, introducing uncontrolled variability in effective ligand density. This is especially critical when coupling efficiency and degree of substitution are used as independent variables in structure-function studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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